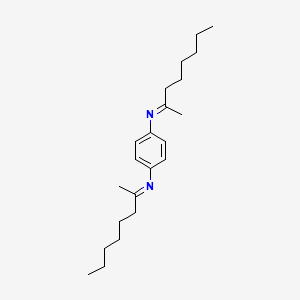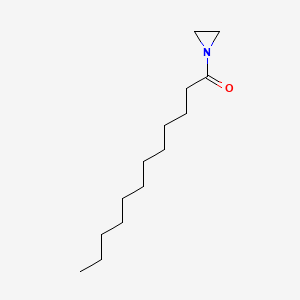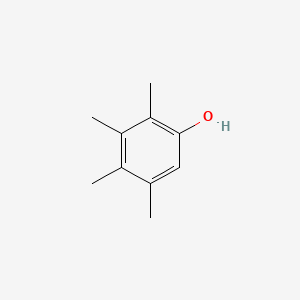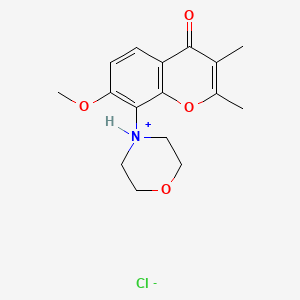
1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- is an organic compound with the molecular formula C22H36N2. It is also known by other names such as N,N’-bis(1-methylheptyl)-1,4-benzenediamine. This compound is characterized by its two amine groups attached to a benzene ring, each substituted with a 1-methylheptylidene group. It is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- typically involves the reaction of 1,4-benzenediamine with 1-methylheptyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of 1,4-benzenediamine attack the electrophilic carbon of the 1-methylheptyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions in reactors equipped with temperature and pressure control. The reaction mixture is typically stirred and heated to facilitate the reaction. After the reaction is complete, the product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used as an antioxidant in rubber and plastic manufacturing, as well as a stabilizer in fuels and lubricants.
作用機序
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. It can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- can be compared with other similar compounds such as:
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: Similar structure but different substituents.
N,N’-Bis(1-methylpropyl)-1,4-benzenediamine: Different alkyl groups attached to the amine groups.
N,N’-Bis(2-octyl)-p-phenylenediamine: Different alkyl chain length and branching.
The uniqueness of 1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- lies in its specific substituents, which can influence its chemical reactivity and physical properties, making it suitable for specific applications in various fields.
特性
CAS番号 |
68123-09-1 |
|---|---|
分子式 |
C22H36N2 |
分子量 |
328.5 g/mol |
IUPAC名 |
N-[4-(octan-2-ylideneamino)phenyl]octan-2-imine |
InChI |
InChI=1S/C22H36N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-18H,5-14H2,1-4H3 |
InChIキー |
JWJHHWVHDVQCJL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=NC1=CC=C(C=C1)N=C(C)CCCCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)




![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)


![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)

![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)


